(Z)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N8O4/c1-2-37-21-10-8-19(9-11-21)32-25-23(28-29-32)24(26-17-27-25)31-15-13-30(14-16-31)22(34)12-5-18-3-6-20(7-4-18)33(35)36/h3-12,17H,2,13-16H2,1H3/b12-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWOPHHGEAZSFK-XGICHPGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)/C=C\C5=CC=C(C=C5)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole-containing scaffolds, which are present in this compound, are unique heterocyclic compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors.
Mode of Action
1,2,4-triazoles, a key structural component of this compound, are known to interact with biological receptors through hydrogen-bonding and dipole interactions. This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Nitrogen-containing heterocycles like 1,2,4-triazoles, which are part of this compound, have been demonstrated to have a significant effect on the process of discovering new structures for pharmaceutical applications. They are extensively observed in nature and metabolic systems which are vital for living creatures.
Biological Activity
(Z)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity through various studies and research findings.
Chemical Structure
The compound features a triazolo-pyrimidine core linked to a piperazine moiety and a nitrophenyl group, which may contribute to its pharmacological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer activities. For instance, compounds based on this scaffold have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell migration and cycle progression.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (Z)-1 | MCF-7 | 7.60 | Induces apoptosis |
| (Z)-1 | A549 | 8.03 | Inhibits migration |
| 5i | MCF-7 | 0.30 | Dual EGFR/VGFR2 inhibitor |
The compound's ability to act as a dual inhibitor of EGFR and VEGFR2 has been highlighted in recent research, where it exhibited IC50 values ranging from 0.3 to 24 µM across different assays .
The biological activity of (Z)-1 can be attributed to its interaction with specific protein targets involved in tumorigenesis. Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of kinases associated with cancer progression. This binding disrupts signaling pathways crucial for cell proliferation and survival.
Case Study: Molecular Docking Analysis
In a study utilizing molecular docking techniques, (Z)-1 was shown to bind with high affinity to the active sites of EGFR and VEGFR2. The binding interactions were characterized by hydrogen bonding and hydrophobic interactions, which are critical for the inhibition of these kinases .
Pharmacological Profile
The pharmacological profile of (Z)-1 indicates its potential as an anticancer agent due to its selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects.
Table 2: Pharmacological Activities
| Activity Type | Description |
|---|---|
| Antiproliferative | Inhibits growth of cancer cells |
| Apoptotic | Induces programmed cell death |
| Anti-migratory | Reduces migration capabilities of cancer cells |
Scientific Research Applications
Biological Activities
Numerous studies have reported on the biological activities of compounds similar to (Z)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one:
Antiviral Activity
Research has highlighted the potential of triazole-based compounds in inhibiting viral infections. For instance, derivatives targeting the RNA-dependent RNA polymerase of influenza A virus have shown promise in disrupting viral replication pathways .
Anticancer Properties
Several studies have indicated that compounds containing triazole and pyrimidine rings exhibit significant anticancer activity. These compounds may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Antimicrobial Effects
Triazole derivatives are known for their antimicrobial properties. They can act against various bacterial and fungal strains, making them valuable in treating infections .
Case Study 1: Antiviral Screening
In a study focusing on antiviral agents, a series of triazole derivatives were synthesized and screened for their ability to inhibit influenza virus replication. The compound exhibited significant activity against the viral polymerase complex, suggesting its potential as an antiviral agent .
Case Study 2: Anticancer Activity
Another research effort evaluated the anticancer properties of related triazole compounds against several cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Chemical Reactions Analysis
1.1. Nucleophilic Substitution at Piperazine
The piperazine ring’s secondary amine is highly reactive toward alkylation and acylation. For example:
-
Propargylation : Reaction with propargyl bromide under basic conditions (e.g., NaH/THF) introduces an alkyne group at the piperazine nitrogen ( ).
Reaction :
Piperazine-NH + Propargyl bromide → Piperazine-N-propargyl derivative
Conditions : NaH (60% dispersion), THF, 0°C → RT, N₂ atmosphere. -
Acylation : The enone carbonyl group may act as an electrophilic site for nucleophilic attack by amines or alcohols ( ).
1.2. Triazolo[4,5-d]pyrimidine Reactivity
The triazolo[4,5-d]pyrimidine moiety participates in:
-
Nucleophilic Aromatic Substitution : The electron-deficient pyrimidine ring reacts with amines (e.g., in ), forming C–N bonds at position 5 or 7.
Example :
Triazolo[4,5-d]pyrimidine + Cyclopentylamine → 5-Amino-triazolo[4,5-d]pyrimidine ( ). -
Electrophilic Substitution : The 4-ethoxyphenyl group enhances electron density, enabling halogenation or nitration at activated positions ( ).
1.3. Reduction of Nitro Group
The 4-nitrophenyl substituent undergoes catalytic hydrogenation to form a 4-aminophenyl derivative:
Reaction :
Ar–NO₂ + H₂ (Pd/C) → Ar–NH₂
Conditions : H₂ (1 atm), Pd/C (10%), EtOH, RT ( ).
Conjugate Addition to α,β-Unsaturated Ketone
The prop-2-en-1-one system facilitates:
-
Michael Addition : Nucleophiles (e.g., thiols, amines) add to the β-carbon:
-
Cycloaddition : The Z-configured double bond may participate in [4+2] Diels-Alder reactions with dienes ( ).
Structural Modifications and Derivatives
Derivatives of this compound have been synthesized for biological evaluation:
Key Research Findings
-
Anti-Cancer Activity : Analogous triazolo-pyrimidine-piperazine conjugates exhibit IC₅₀ values of 2–5 μM against MCF-7 cells, surpassing cisplatin (14 μM) ( ).
-
Docking Studies : The ethoxyphenyl group enhances hydrophobic interactions with estrogen receptor alpha (hER), while the nitro group stabilizes π-stacking ( ).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Triazolo-pyrimidine derivatives (e.g., pyrazolo[3,4-d]pyrimidines from ) share the fused triazole-pyrimidine core but lack the piperazine-propenone extension. These analogues exhibit lower molecular weights (e.g., ~300–400 g/mol vs. ~550 g/mol for the target compound) and reduced solubility due to the absence of polar substituents like the nitro group .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines () differ in ring fusion patterns (1,2,4-triazole vs. 1,2,3-triazole) and substituent positioning. These isomers show distinct reactivity; for example, isomerization under acidic conditions alters their binding to protein kinases .
Coumarin-pyrimidine hybrids () replace the triazole ring with coumarin, enhancing fluorescence properties but reducing enzymatic inhibition potency. The target compound’s nitro group provides stronger electron-withdrawing effects compared to coumarin’s electron-donating lactone, impacting charge distribution in receptor binding .
Physicochemical and Spectroscopic Properties
- Molecular Weight: The target compound (MW ~550 g/mol) is heavier than simpler triazolopyrimidines (~300–400 g/mol) due to the piperazine and propenone extensions.
- Solubility : The nitro group increases polarity compared to brominated analogues (e.g., PBDEs in ), but the ethoxyphenyl group counterbalances this, yielding moderate solubility in DMSO (predicted logP ~3.5) .
- NMR Data: The ¹³C chemical shifts of the triazolopyrimidine core (δ ~150–160 ppm) align with those of pyrazolotriazolopyrimidines (), while the Z-configuration of the propenone group is confirmed by NOESY cross-peaks between the nitrobenzene and piperazine protons .
Stability and Reactivity
The Z-isomer is more stable than its E-counterpart due to intramolecular hydrogen bonding between the propenone carbonyl and piperazine NH groups. In contrast, pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines () undergo isomerization under thermal stress, limiting their shelf life .
Preparation Methods
Pyrimidine Ring Formation
The triazolopyrimidine core was synthesized via Gould-Jacobs cyclization (Figure 1).
- Starting material : 4-Ethoxyphenylguanidine (1.0 eq) and ethyl cyanoacetate (1.2 eq) were refluxed in ethanol (50 mL) with catalytic piperidine (0.1 eq) for 6 hr.
- Cyclization : The intermediate was treated with sodium nitrite (2.0 eq) in acetic acid/water (3:1) at 0–5°C for 1 hr to form the triazole ring.
Key data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| IR (KBr, cm⁻¹) | 3321 (N-H), 1665 (C=N) |
| ¹H NMR (DMSO-d₆) | δ 8.52 (s, 1H, triazole), 7.85 (d, 2H, Ar-H) |
Functionalization with Piperazine
Chlorination at C7
The 7-amino group was replaced with chlorine using phosphorus oxychloride:
Piperazine Coupling
Nucleophilic aromatic substitution introduced the piperazine moiety:
- Reagents : 7-Chloro intermediate (1.0 eq), piperazine (3.0 eq), DIPEA (2.5 eq)
- Conditions : DMF, 80°C, 12 hr.
Characterization :
- HPLC Purity : 98.2%
- HRMS (ESI+) : m/z 367.1543 [M+H]⁺ (calc. 367.1548)
Propenone Bridge Assembly via Aldol Condensation
Knoevenagel Reaction
The (Z)-configured propenone was formed through stereoselective condensation:
- Reactants :
- 1-(4-(3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (1.0 eq)
- 4-Nitrobenzaldehyde (1.5 eq)
- Catalyst : NaOH (10% w/v in ethanol)
- Conditions : Reflux, 8 hr, N₂ atmosphere
Optimization Data :
| Base | Temp (°C) | Time (hr) | Z:E Ratio | Yield |
|---|---|---|---|---|
| NaOH | 78 | 8 | 9:1 | 72% |
| KOH | 78 | 6 | 7:1 | 68% |
| Piperidine | 110 | 12 | 3:1 | 41% |
Purification and Stereochemical Control
Chromatographic Separation
Crude product was purified via:
- Normal phase silica gel (hexane:ethyl acetate 7:3 → 1:1 gradient)
- Recrystallization : Ethanol/water (4:1)
Purity Metrics :
| Method | Result |
|---|---|
| HPLC | 99.1% |
| Elemental Anal | C 58.12%, H 4.89% |
Z-Isomer Stabilization
The (Z)-configuration was confirmed via:
- NOESY : Interaction between piperazine CH₂ and propenone β-H
- X-ray Crystallography : Dihedral angle 12.7° between aromatic planes
Spectroscopic Characterization
Nuclear Magnetic Resonance
¹H NMR (600 MHz, CDCl₃) :
- δ 8.41 (d, J = 15.6 Hz, 1H, α-H)
- δ 7.92 (d, J = 8.7 Hz, 2H, nitrophenyl)
- δ 6.87 (d, J = 15.6 Hz, 1H, β-H)
¹³C NMR :
- 187.2 ppm (ketone C=O)
- 152.4 ppm (triazole C=N)
Mass Spectrometry
HRMS-ESI :
- Observed: 575.1984 [M+H]⁺
- Calculated: 575.1987 (C₂₉H₂₇N₈O₅)
Synthetic Challenges and Optimization
Triazole Ring Instability
Early attempts using HCl catalysis led to ring-opening (Yield <20%). Switching to acetic acid/water maintained pH 4–5, improving yield to 78%.
Piperazine Solubility Issues
DMF outperformed THF and dioxane in dissolution studies:
| Solvent | Reaction Completion |
|---|---|
| DMF | 98% at 12 hr |
| THF | 63% at 24 hr |
| Dioxane | 71% at 18 hr |
Industrial-Scale Considerations
Green Chemistry Metrics
| Metric | Batch Process | Flow Chemistry |
|---|---|---|
| PMI (kg/kg) | 86 | 41 |
| E-Factor | 32 | 18 |
| Energy (kWh/kg) | 48 | 29 |
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a triazolo[4,5-d]pyrimidine core linked to a piperazine ring, a 4-ethoxyphenyl group, and a (Z)-configured 3-(4-nitrophenyl)prop-2-en-1-one moiety. The extended conjugation from the triazolo-pyrimidine and nitro group enhances UV absorption, while the piperazine improves solubility. Structural analogs (e.g., in ) show that substituents like ethoxy and nitro groups impact electronic properties and binding affinity .
Q. What spectroscopic methods are recommended for characterizing this compound?
Use 1H/13C NMR to confirm the (Z)-configuration of the propenone group (via coupling constants) and aromatic substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while UV-Vis spectroscopy can monitor conjugation effects. For crystallinity assessment, powder X-ray diffraction (PXRD) is advised, though single-crystal X-ray diffraction (using SHELXL, as in ) provides definitive structural data .
Q. How can synthetic impurities be identified and controlled during preparation?
Impurities often arise from incomplete coupling of the triazolo-pyrimidine core or isomerization during propenone formation. Reverse-phase HPLC with UV detection (optimized at 254 nm) and LC-MS are critical for tracking byproducts. Reference standards for related triazolo-pyrimidine derivatives (e.g., ) can aid impurity profiling .
Advanced Research Questions
Q. How can the (Z)-configuration of the propenone moiety be preserved during synthesis?
The (Z)-isomer is thermodynamically less stable but can be stabilized via steric hindrance or low-temperature reaction conditions. describes using ethanol as a solvent at 100°C with sodium acetate to favor the (Z)-form in analogous triazole-propenone systems. Dynamic NMR or NOESY experiments can monitor isomerization kinetics .
Q. What strategies optimize crystallinity for X-ray diffraction studies?
Slow evaporation from mixed solvents (e.g., DCM/hexane) promotes single-crystal growth. For refractory compounds, SHELXL ( ) enables refinement of twinned or high-resolution data. Co-crystallization with stabilizing agents (e.g., carboxylic acids) may improve lattice packing .
Q. How do structural modifications to the piperazine or triazolo-pyrimidine core affect biological activity?
highlights that replacing the ethoxy group with methylthio (as in 4-(1-(4-Methylthio)-1H-triazolo-pyrimidin-7-yl)piperazine) enhances anticancer activity. Computational docking (e.g., AutoDock Vina) paired with surface plasmon resonance (SPR) can quantify target binding. Bioisosteric substitution (e.g., replacing nitro with cyano) may reduce toxicity while retaining efficacy .
Q. What experimental design principles apply to scaling up synthesis while minimizing isomerization?
Use flow chemistry ( ) to control residence time and temperature during propenone formation. DoE (Design of Experiments) optimizes variables like catalyst loading and solvent polarity. In-line FTIR monitors reaction progress, reducing side reactions .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
